methyl 2-(2-(naphthalen-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-(2-(naphthalen-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a cyclopentane-fused thiophene core. Its structure includes a naphthalene-substituted acetamide group at position 2 and a methyl ester at position 2.
Its synthesis typically involves condensation reactions between 2-amino-thiophene precursors and activated acylating agents, followed by crystallization and spectroscopic validation (e.g., IR, NMR) .
Properties
IUPAC Name |
methyl 2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-25-21(24)19-16-10-5-11-17(16)26-20(19)22-18(23)12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9H,5,10-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDDFVPTTXRHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(naphthalen-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure that combines a naphthalene moiety with a cyclopenta[b]thiophene ring. The synthesis typically involves several steps:
- Preparation of Naphthalene Derivative : This can be achieved through Friedel-Crafts acylation.
- Formation of Cyclopenta[b]thiophene Ring : Cyclization reactions involving thiophene precursors are utilized.
- Introduction of Carboxamide Group : The final step involves amine reactions to introduce the carboxamide functional group.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, compounds similar to this compound have been tested against various bacterial strains, including drug-resistant ones.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 µg/mL |
| Compound B | S. aureus | 0.78 µg/mL |
| Target Compound | MRSA | 0.78 µg/mL |
The target compound has shown comparable activity to established antibiotics like Vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The compound is also being explored for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the effect of the compound on the CCRF-CEM leukemia cell line, revealing a GI50 (growth inhibition at 50%) of 10 nM, indicating potent anticancer activity . The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Binding : It could bind to receptors that modulate cellular signaling pathways related to growth and survival.
Research Findings and Future Directions
Ongoing research aims to elucidate the precise molecular mechanisms by which this compound exerts its biological effects. Studies are also focused on optimizing the structure for enhanced potency and selectivity.
Summary of Research Findings
- Antimicrobial Activity : Effective against various bacterial strains with MIC values comparable to existing antibiotics.
- Anticancer Properties : Exhibits significant growth inhibition in leukemia cell lines.
- Mechanistic Insights : Potential enzyme inhibition and receptor interactions warrant further investigation.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences between the target compound and its analogues:
Key Observations :
- Substituent Diversity : The target compound’s naphthalenylacetamido group contrasts with imine (Schiff base), thioureido, chlorinated, or fused heterocyclic substituents in analogues. These variations influence electronic properties, solubility, and biological interactions.
- Ester Groups : Methyl vs. ethyl esters at position 3 modulate lipophilicity and metabolic stability.
Physicochemical Properties
Key Observations :
- Melting Points: The target compound’s melting point is unreported, but analogues range from 108°C (chlorinated derivative) to 170°C (thienopyrimidinyl-substituted compound). Lower melting points correlate with less rigid substituents (e.g., chloropropanoylamino) .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components:
- Cyclopenta[b]thiophene-3-carboxylate core
- Naphthalen-1-ylacetamide side chain
- Methyl ester functional group
Retrosynthetic pathways converge on two critical intermediates:
- Intermediate A : Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Intermediate B : 2-(Naphthalen-1-yl)acetyl chloride
Stepwise Synthesis Routes
Synthesis of Cyclopenta[b]thiophene-3-carboxylate Core
The cyclopenta[b]thiophene ring is typically constructed via a Dieckmann cyclization or intramolecular Friedel-Crafts alkylation .
Route 1: Dieckmann Cyclization
- Starting material : Ethyl 3-thiophenepropionate
- Cyclization : Base-mediated (e.g., NaH, THF, 0°C → rt, 12 h) to form the cyclopentanone-thiophene fused system.
- Decarbonylation : Wolff-Kishner reduction (NH2NH2, NaOH, ethylene glycol, 170°C) yields the dihydro-4H-cyclopenta[b]thiophene scaffold.
Route 2: Friedel-Crafts Alkylation
- Thiophene precursor : 3-Carbomethoxythiophene
- Cyclization : AlCl3-catalyzed reaction with 1,4-dibromobutane (CH2Cl2, reflux, 6 h) achieves ring closure.
| Parameter | Dieckmann Route | Friedel-Crafts Route |
|---|---|---|
| Yield | 68% | 52% |
| Byproduct Formation | <5% | 15–20% |
| Scalability | High | Moderate |
Introduction of the Acetamide Side Chain
Intermediate A undergoes amidation with Intermediate B under Schotten-Baumann conditions:
- Reagents :
- 2-(Naphthalen-1-yl)acetyl chloride (1.2 equiv)
- Pyridine (2.0 equiv), CH2Cl2, 0°C → rt, 4 h
- Workup : Aqueous NaHCO3 wash, MgSO4 drying, rotary evaporation
- Yield : 78–82% (HPLC purity >98%).
Critical Note : Excess acyl chloride minimizes dimerization of the amine intermediate.
Esterification and Final Modification
The carboxylate group is introduced via two strategies:
Pre-cyclization Esterification
- Methyl ester installed prior to cyclization using CH3I/K2CO3 in DMF (80°C, 3 h).
Post-cyclization Transesterification
- React cyclopenta[b]thiophene-3-carboxylic acid with methanol/H2SO4 (reflux, 12 h).
| Strategy | Advantages | Disadvantages |
|---|---|---|
| Pre-cyclization | Higher regioselectivity | Lower thermal stability |
| Post-cyclization | Compatible with acid-sensitive groups | Requires harsh conditions |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.21 (d, J=8.1 Hz, 1H, naphth-H), 3.76 (s, 3H, OCH3), 2.95–3.10 (m, 4H, cyclopenta-H) |
| 13C NMR | 172.8 (C=O), 134.5 (thiophene C-2), 126.3–128.9 (naphth-C) |
| HRMS | [M+H]+ calcd. for C22H19NO3S: 384.1004; found: 384.1001 |
Challenges and Mitigation Strategies
- Epimerization at C-2 :
- Controlled by low-temperature amidation (−20°C) and non-polar solvents (toluene).
- Ring-Opening Side Reactions :
- Avoid protic solvents during cyclization; use molecular sieves for H2O scavenging.
- Naphthalene Solubility :
- Employ DMF/THF (1:4) co-solvent for homogeneous reaction mixing.
Emerging Methodologies
Photoredox Catalysis
Biocatalytic Approaches
- Enzyme : Candida antarctica lipase B (CAL-B)
- Function : Stereoselective amidation (ee >99%) under aqueous conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-(2-(naphthalen-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how can purity be ensured?
- Methodology : The compound is synthesized via condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile derivatives with activated carbonyl reagents. For example, phenyl isothiocyanate is used in ethanol under reflux with a catalytic amount of glacial acetic acid to form thioureido intermediates . Purity is ensured through recrystallization (ethanol or 1,4-dioxane) and analytical techniques like HPLC or TLC.
- Key Data : Reaction times typically range from 3–5 hours under reflux, with yields averaging 60–75% after purification .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (XRD) is employed to resolve the 3D structure. For cyclopenta[b]thiophene derivatives, intermolecular interactions (e.g., N–H···S hydrogen bonds) stabilize the crystal lattice . Computational tools like Mercury or Olex2 refine bond lengths and angles.
- Key Data : XRD analysis reveals dihedral angles between the naphthalene and thiophene rings (e.g., 15–25°), critical for assessing planarity and conjugation .
Q. What preliminary biological activities are reported for structurally similar thiophene-carboxylate derivatives?
- Methodology : Derivatives are screened for antifungal and antibacterial activity using agar diffusion assays (e.g., against Candida albicans or Staphylococcus aureus). Thiophene-thioureido analogs show moderate activity (MIC: 16–32 µg/mL) due to hydrogen bonding with microbial enzymes .
Q. Which spectroscopic techniques are used to confirm the compound’s identity?
- Methodology :
- FT-IR : Confirms amide C=O (1650–1680 cm⁻¹) and thiophene C–S (680–720 cm⁻¹) stretches .
- NMR : ¹H NMR resolves cyclopentane protons (δ 1.8–2.5 ppm) and naphthalene aromatic protons (δ 7.2–8.5 ppm) .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclopenta[b]thiophene functionalization be addressed during synthesis?
- Methodology : Steric and electronic effects dictate reactivity. Substituents on the thiophene ring (e.g., cyano groups at C3) direct electrophilic attacks to C2 via resonance stabilization. Solvent polarity (e.g., DMF vs. ethanol) and temperature (reflux vs. RT) modulate reaction pathways .
- Case Study : Using malononitrile in 1,4-dioxane under reflux improves yield of cyano-substituted analogs by 20% compared to ambient conditions .
Q. What computational strategies predict the compound’s reactivity and binding affinity?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). HOMO-LUMO gaps <4 eV suggest redox activity relevant to biological systems .
- Molecular Docking : Simulate interactions with fungal CYP51 or bacterial DNA gyrase using AutoDock Vina. Naphthalene’s hydrophobic π-stacking enhances binding .
Q. How do substituents on the naphthalene ring influence bioactivity and solubility?
- Methodology :
- Hydroxy vs. Methoxy Groups : 2-Hydroxynaphthalene derivatives form intramolecular hydrogen bonds, reducing solubility but improving membrane permeability. Methoxy groups enhance solubility via increased polarity .
- Activity Correlation : Antifungal IC₅₀ improves from 28 µM (methoxy) to 12 µM (hydroxy) due to stronger H-bonding with target enzymes .
Q. How can contradictory results in biological assays (e.g., variable MIC values) be resolved?
- Methodology :
- Assay Standardization : Use CLSI guidelines for MIC determination. Test against isogenic mutant strains to confirm target specificity.
- Metabolite Interference : LC-MS/MS identifies degradation products (e.g., hydrolysis of methyl ester to carboxylic acid under physiological pH) that may alter activity .
Methodological Notes
- Synthesis Optimization : Vary catalysts (e.g., triethylamine vs. acetic acid) to control reaction rates .
- Crystallization : Use mixed solvents (ethanol/water) for high-quality crystals suitable for XRD .
- Biological Testing : Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate antimicrobial activity from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
